molecular formula C26H26N4O2S B2457590 N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 688354-74-7

N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2457590
CAS No.: 688354-74-7
M. Wt: 458.58
InChI Key: GHKUJGPENGCMRQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications

Co-crystal Formation

N-(4-ethoxyphenyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide and similar compounds have been studied for their ability to form co-crystals with other compounds. For example, N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide forms co-crystals with aromatic diols like 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, exhibiting interesting structural properties (Karmakar, Kalita, & Baruah, 2009).

Analgesic Activity

Compounds structurally related to N-(4-ethoxyphenyl)-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide have been investigated for their analgesic activities. For instance, 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and similar compounds have demonstrated significant analgesic activity in animal models (Osarumwense Peter Osarodion, 2023).

Antitumor Activity

Several derivatives of quinazolinone, which is structurally similar to the compound , have been synthesized and evaluated for their antitumor activity. Some compounds in this category have shown remarkable growth inhibitory activity against various cancer cell lines, such as renal, colon, lung, breast, ovarian, and melanoma cancers (Al-Suwaidan et al., 2013).

Histamine Receptor Inverse Agonists

Compounds containing quinazoline have been identified as potent histamine H4 receptor inverse agonists. They have been shown to possess considerable affinity for the human histamine H1 receptor and have potential anti-inflammatory properties in vivo (Smits et al., 2008).

Antiviral Activity

The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives and their antiviral activities have been explored. Some of these compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating potential applications in antiviral research (Luo et al., 2012).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-2-32-21-14-12-20(13-15-21)28-24(31)18-33-26-29-23-11-7-6-10-22(23)25(30-26)27-17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKUJGPENGCMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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